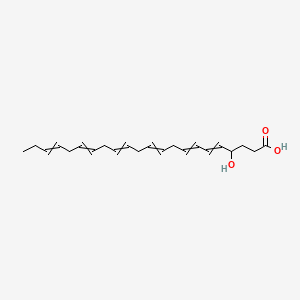

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a very long-chain fatty acid. It is a small molecule with a molecular weight of 344.5 g/mol and a chemical formula of C22H32O3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using advanced chemical reactors and purification techniques. The production process is designed to ensure high efficiency and consistency in the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have distinct chemical and physical properties that can be utilized in various applications .

Aplicaciones Científicas De Investigación

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of specialized chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound’s effects are mediated through the modulation of these pathways, leading to various biological responses .

Comparación Con Compuestos Similares

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid can be compared with other similar compounds, such as:

Docosahexaenoic acid (DHA): A parent compound with similar structural features but lacking the hydroxyl group.

4-Hydroxydocosahexaenoic acid (4-HDoHE): Another hydroxylated derivative with different positional isomers.

Eicosapentaenoic acid (EPA): A related omega-3 fatty acid with fewer carbon atoms and double bonds

These compounds share common properties but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .

Actividad Biológica

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid (4-HDoHE) is a bioactive lipid derived from docosahexaenoic acid (DHA), a prominent omega-3 fatty acid. This compound has garnered attention for its potential biological activities, particularly in the context of inflammation and pain modulation. This article delves into the biological activity of 4-HDoHE, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

4-HDoHE is classified as a hydroxylated derivative of DHA, characterized by a hydroxy group at the fourth carbon of its long-chain fatty acid structure. Its chemical formula is C22H32O3, and it belongs to the class of very long-chain fatty acids.

| Property | Value |

|---|---|

| Molecular Formula | C22H32O3 |

| Molecular Weight | 344.49 g/mol |

| IUPAC Name | (4S,5E,7Z,10Z,13Z,16Z,19Z)-4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid |

| DrugBank Accession No. | DB07111 |

Antinociceptive Effects

Research indicates that 4-HDoHE exhibits antinociceptive properties. In a study assessing various oxylipins' effects on pain pathways, 4-HDoHE was shown to reduce nociceptive responses through activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway .

- PPARγ Activation : PPARγ is a nuclear receptor that regulates gene expression involved in inflammation and metabolism. Activation of PPARγ by 4-HDoHE can lead to:

Anti-inflammatory Properties

4-HDoHE has been implicated in reducing inflammation in various experimental models. Its effects have been studied in conditions such as inflammatory bowel disease (IBD) and other inflammatory disorders.

Case Study: Inflammatory Bowel Disease

- A study demonstrated that 4-HDoHE could ameliorate symptoms associated with IBD by modulating immune cell infiltration and cytokine production. The compound was found to significantly decrease macrophage infiltration in mouse models .

Other Biological Activities

Recent investigations have also highlighted additional biological activities of 4-HDoHE:

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Cell Proliferation : Preliminary studies suggest that 4-HDoHE may influence cell proliferation pathways, potentially offering therapeutic benefits in cancer contexts .

Comparative Analysis with Other Oxylipins

To contextualize the biological activity of 4-HDoHE, it is useful to compare it with other related oxylipins:

| Oxylipin | Biological Activity | Mechanism of Action |

|---|---|---|

| 9-HODE | Pronociceptive | TRPA1; TRPV1 activation |

| 12(13)-DiHOME | Pronociceptive | TRPV1; TRPA1 activation |

| Arachidonic Acid | Pronociceptive | TRPV1 activation |

| 4-HDoHE | Antinociceptive | PPARγ activation |

Propiedades

IUPAC Name |

4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18,21,23H,2,5,8,11,14,19-20H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRKCNPQVIJFAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694003 |

Source

|

| Record name | 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90906-40-4 |

Source

|

| Record name | 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.